
(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol: is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a methoxy and methyl-substituted benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-methoxy-5-methylbenzyl chloride, is reacted with a suitable nucleophile to form the benzyl intermediate.
Cyclopropanation: The benzyl intermediate undergoes cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropyl derivative.
Reduction: The cyclopropyl derivative is then reduced using a reducing agent such as lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy or methyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl-containing molecules on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new materials with desirable characteristics.
Wirkmechanismus
The mechanism of action of (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, allowing the compound to modulate the activity of specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
(1-(2-Methoxybenzyl)cyclopropyl)methanol: Lacks the methyl group on the benzyl ring.
(1-(2-Methylbenzyl)cyclopropyl)methanol: Lacks the methoxy group on the benzyl ring.
(1-(2-Methoxy-5-methylbenzyl)cyclopropyl)ethanol: Has an ethanol moiety instead of methanol.
Uniqueness: (1-(2-Methoxy-5-methylbenzyl)cyclopropyl)methanol is unique due to the presence of both methoxy and methyl groups on the benzyl ring, combined with the cyclopropyl and methanol moieties. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
[1-[(2-methoxy-5-methylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H18O2/c1-10-3-4-12(15-2)11(7-10)8-13(9-14)5-6-13/h3-4,7,14H,5-6,8-9H2,1-2H3 |
InChI-Schlüssel |
MQLPVQZKLBQMIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)CC2(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


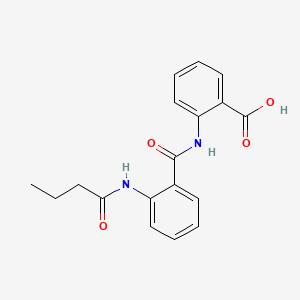
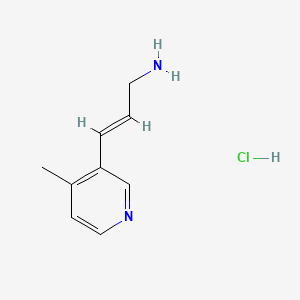

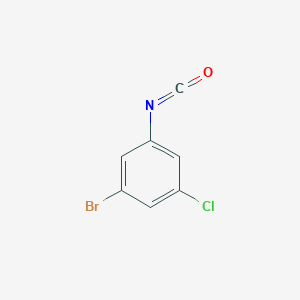
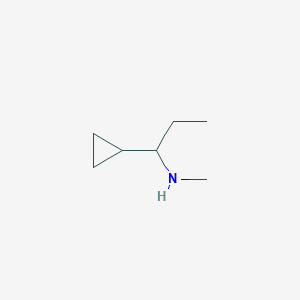
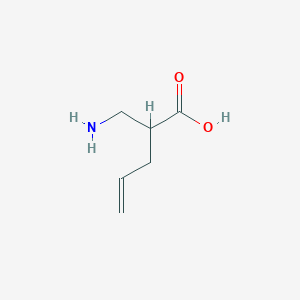
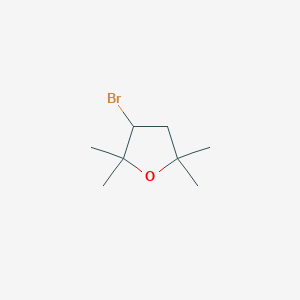
![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)
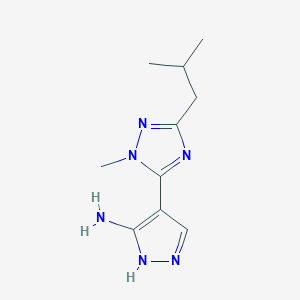
![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)
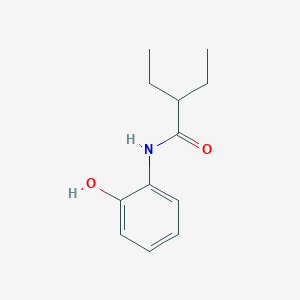

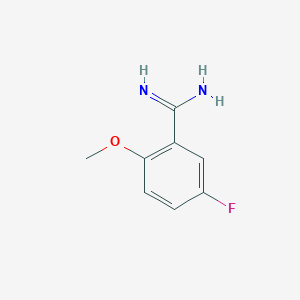
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
